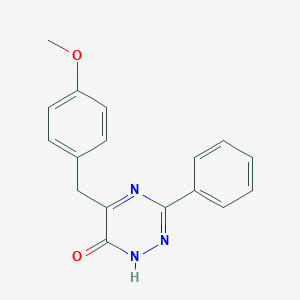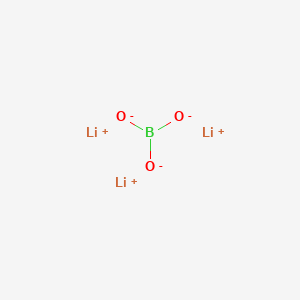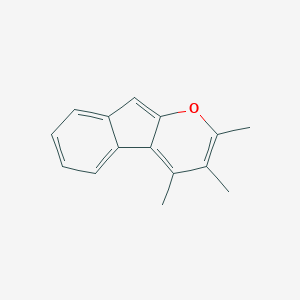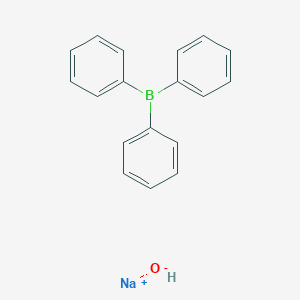
Lead oxide (Pb2O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead oxide (Pb2O) is a compound that is commonly used in various industrial and scientific applications. It is a yellow to orange crystalline powder that is insoluble in water but soluble in acids. This compound has been the subject of scientific research for many years due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of lead oxide is not fully understood. However, it is believed to interact with the cell membrane and disrupt the normal functioning of cells. It has been shown to cause oxidative stress and inflammation in cells, leading to cellular damage and death.
Biochemical and Physiological Effects:
Lead oxide exposure has been shown to have several biochemical and physiological effects on living organisms. It can cause damage to the central nervous system, liver, kidneys, and reproductive system. It can also lead to anemia, gastrointestinal disorders, and developmental delays in children.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lead oxide is commonly used in laboratory experiments due to its unique properties and potential applications. It is relatively cheap and easy to synthesize, making it an ideal compound for use in research. However, it is also highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are several future directions for research on lead oxide. One area of focus is the development of new methods for synthesizing lead oxide that are more efficient and environmentally friendly. Another area of research is the development of new applications for lead oxide in fields such as energy storage and catalysis. Additionally, there is a need for further research on the toxicological effects of lead oxide and ways to mitigate its harmful effects on living organisms.
Conclusion:
Lead oxide is a compound that has been the subject of scientific research for many years due to its unique properties and potential applications. It is commonly used in various industrial and scientific applications, but it can also pose a significant risk to human health if proper safety precautions are not taken. Further research is needed to fully understand the mechanism of action of lead oxide and its potential applications in various fields.
Métodos De Síntesis
Lead oxide can be synthesized through several methods, including thermal decomposition of lead nitrate, reaction of lead with oxygen, and oxidation of lead metal in the presence of air. The most commonly used method for synthesizing lead oxide is the thermal decomposition of lead nitrate.
Aplicaciones Científicas De Investigación
Lead oxide has been extensively studied for its potential applications in various scientific fields. It is commonly used as a pigment in the production of ceramics, paints, and glass. It is also used as a component in the production of batteries, lead-acid storage batteries, and as a catalyst in chemical reactions.
Propiedades
| 12059-89-1 | |
Fórmula molecular |
H6OPb2 |
Peso molecular |
446.3988 |
Nombre IUPAC |
plumbyloxyplumbane |
InChI |
InChI=1S/O.2Pb.6H |
Clave InChI |
DVCOTXAHQFVPSU-UHFFFAOYSA-N |
SMILES |
O([PbH3])[PbH3] |
SMILES canónico |
O([PbH3])[PbH3] |
| 12059-89-1 | |
Descripción física |
WetSolid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)











